Cas no 2138208-92-9 (3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol)

3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol
- EN300-1128404
- 2138208-92-9
-
- インチ: 1S/C11H10N6S/c1-16-9(2-5-14-16)8-6-11(18)17(15-8)10-3-4-12-7-13-10/h2-7,15H,1H3
- InChIKey: VDUBECXOPNTZOD-UHFFFAOYSA-N
- ほほえんだ: S=C1C=C(C2=CC=NN2C)NN1C1C=CN=CN=1
計算された属性
- せいみつぶんしりょう: 258.06876552g/mol
- どういたいしつりょう: 258.06876552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128404-0.25g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
Enamine | EN300-1128404-0.1g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1128404-0.5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
Enamine | EN300-1128404-5.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1128404-5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1128404-1.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1128404-2.5g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1128404-0.05g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1128404-10.0g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1128404-10g |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol |
2138208-92-9 | 95% | 10g |
$5774.0 | 2023-10-26 |
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiolに関する追加情報
Research Brief on 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol (CAS: 2138208-92-9)
In recent years, the compound 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol (CAS: 2138208-92-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrazole and pyrimidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. The following research brief synthesizes the latest findings related to this compound, highlighting its molecular mechanisms, pharmacological properties, and potential clinical applications.
Recent studies have elucidated the molecular structure and binding affinity of 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol. X-ray crystallography and molecular docking simulations reveal that the compound exhibits high selectivity for specific kinase domains, particularly those involved in inflammatory signaling pathways. This selectivity is attributed to the thiol group at the 5-position of the pyrazole ring, which forms critical hydrogen bonds with active-site residues. Such interactions make it a promising candidate for targeted therapy in diseases like rheumatoid arthritis and certain cancers.
Pharmacological evaluations of this compound have demonstrated its efficacy in preclinical models. In vitro assays using human cell lines have shown that it inhibits key inflammatory cytokines, such as TNF-α and IL-6, at nanomolar concentrations. Additionally, in vivo studies in murine models of inflammation have corroborated these findings, with significant reductions in edema and inflammatory markers observed. These results suggest that 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol could serve as a lead compound for developing novel anti-inflammatory drugs.
Despite its promising profile, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent research has focused on improving its bioavailability and metabolic stability through structural modifications. For instance, substituting the thiol group with bioisosteres or incorporating prodrug strategies has shown potential in enhancing oral absorption and reducing first-pass metabolism. These efforts are critical for advancing the compound into clinical trials and ensuring its therapeutic viability.
In conclusion, 3-(1-methyl-1H-pyrazol-5-yl)-1-(pyrimidin-4-yl)-1H-pyrazole-5-thiol represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and potent biological activity make it a valuable candidate for further investigation. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications, ultimately paving the way for innovative therapies in inflammatory and oncological diseases.
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